3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride

Lipophilicity Drug Design Physicochemical Properties

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (CAS 1220037-13-7) is a critical, differentiated 3-substituted piperidine building block. The unique methoxypropoxymethyl vector at the 3-position provides a distinct conformational and physicochemical profile (predicted LogP ~1.92) compared to common 4-substituted isomers, which is essential for precise CNS SAR exploration and lead optimization. The flexible ether side chain with a methylene spacer enables fine-tuning of linker length in bifunctional molecules like PROTACs. Commercially available at 95% purity with a competitive price point, the free secondary amine allows facile diversification via amidation or reductive amination. Choose this specific scaffold to access underrepresented 3-substituted piperidine chemical space for your discovery programs.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
CAS No. 1220037-13-7
Cat. No. B1487834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride
CAS1220037-13-7
Molecular FormulaC10H22ClNO2
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCOCCCOCC1CCCNC1.Cl
InChIInChI=1S/C10H21NO2.ClH/c1-12-6-3-7-13-9-10-4-2-5-11-8-10;/h10-11H,2-9H2,1H3;1H
InChIKeyJMICMLMFLGLSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (CAS 1220037-13-7): A 3-Substituted Piperidine Building Block for CNS-Targeted Medicinal Chemistry and Scaffold Diversification


3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (CAS 1220037-13-7) is a substituted piperidine hydrochloride salt featuring a 3-position methoxypropoxymethyl side chain attached to the piperidine ring . This compound belongs to the class of piperidine derivatives, a privileged scaffold in medicinal chemistry, and is supplied as a hydrochloride salt with a standard purity of 95% . The 3-substitution pattern, combined with the flexible ether-containing side chain, provides a distinct vector for molecular elaboration and property modulation compared to the more commonly employed 4-substituted piperidine analogs . This compound serves as a valuable synthetic intermediate and building block for the generation of novel chemical entities, particularly in programs targeting central nervous system (CNS) disorders and other therapeutic areas where subtle changes in piperidine substitution can profoundly impact biological activity and physicochemical properties .

Why 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride Cannot Be Replaced by Generic 4-Substituted Piperidine Analogs


Within the piperidine chemical space, the position of substitution (3- vs. 4-) is a critical determinant of both physicochemical properties and biological function. Generic substitution with a 4-substituted piperidine analog, such as 4-[(3-methoxypropoxy)methyl]piperidine hydrochloride, is not scientifically interchangeable due to well-documented differences in lipophilicity, metabolic stability, and receptor binding profiles [1]. For instance, the 3-substituted pattern on a piperidine ring can lead to distinct conformational preferences and different interactions with biological targets compared to the 4-substituted isomer . Furthermore, the presence or absence of a methyl spacer between the piperidine ring and the methoxypropoxy group alters molecular flexibility and vector length, impacting target engagement. Even seemingly minor structural variations can result in significant shifts in predicted LogP values (e.g., 1.92 for a 3-substituted analog vs. 2.17 for the corresponding 4-substituted methyl analog) and other key drug-likeness parameters, thereby influencing in vivo pharmacokinetics and overall developability . Therefore, for precise structure-activity relationship (SAR) exploration and lead optimization, the specific 3-substituted scaffold of 3-[(3-methoxypropoxy)methyl]piperidine hydrochloride is required and cannot be effectively simulated by its 4-substituted counterparts [2].

Quantitative Differentiation Guide for 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride: Head-to-Head Comparison Data


Predicted Lipophilicity (LogP) Comparison: 3- vs. 4-Substituted Methoxypropoxy Piperidines

The predicted lipophilicity of a closely related 3-substituted analog, 3-(3-Methoxypropoxy)piperidine hydrochloride (CAS 1219981-22-2), demonstrates a marked difference compared to its 4-substituted methyl-spacer counterpart. This difference underscores how the position of substitution and the presence of a methyl linker influence partition coefficients, a key parameter for membrane permeability and metabolic stability [1].

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Scaffold Differentiation: Impact on Physicochemical Properties

The target compound possesses a unique combination of molecular weight and functional group arrangement that distinguishes it from simpler 3- and 4-substituted piperidine analogs lacking the methyl spacer. The presence of both the methyl group and the methoxypropoxy chain results in a molecular weight of 223.75 g/mol, which is higher than the 209.71 g/mol of the direct analog 3-(3-Methoxypropoxy)piperidine hydrochloride . This difference in molecular weight and the associated increase in molecular complexity can influence properties like solubility, permeability, and target binding kinetics.

Molecular Weight Scaffold Design Drug-Likeness

Predicted Lipophilicity Difference: 3-Methoxypropoxy vs. 4-Methoxypropoxy Piperidines

A direct comparison of the lipophilicity of the 3- and 4-substituted methoxypropoxy piperidines (without the methyl spacer) reveals a fundamental difference in their physicochemical profiles. The 3-substituted analog exhibits a predicted LogP of 1.9223, while the 4-substituted analog is predicted to have a significantly lower LogP of -0.061 [1][2]. This stark contrast illustrates how the substitution position on the piperidine ring dramatically alters the molecule's overall hydrophobicity.

Lipophilicity Physicochemical Properties Drug Design

Commercial Availability and Scalability: Benchmarking Against Positional Isomer

The target compound, 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, is commercially available from multiple suppliers at a standard purity of 95% and a competitive price point compared to its 4-substituted positional isomer . This parity in availability and cost ensures that the unique 3-substituted scaffold can be sourced without a premium, facilitating its use in large-scale medicinal chemistry campaigns and early development studies.

Procurement Supply Chain Chemical Synthesis

High-Impact Research and Industrial Application Scenarios for 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride


Medicinal Chemistry SAR Campaigns Targeting CNS Disorders

Given the established precedent for 3-substituted piperidines in treating anxiety, depression, and other CNS disorders [1], and the demonstrated ability of the 3-substitution pattern to significantly alter lipophilicity (e.g., a predicted LogP of ~1.92 for a 3-substituted analog vs. -0.06 for a 4-substituted analog) [2][3], 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride is an ideal building block for exploring structure-activity relationships in CNS drug discovery. Its unique vector and physicochemical profile offer a differentiated path for optimizing brain penetration and target engagement compared to 4-substituted piperidine series.

Synthesis of Libraries of 3-Substituted Piperidine Derivatives for High-Throughput Screening

The compound's commercial availability at a standard 95% purity and at a competitive price point relative to its 4-substituted isomer makes it a practical and economically viable starting material for generating diverse libraries of 3-substituted piperidines. This approach is particularly valuable for screening campaigns aimed at identifying novel hits for challenging targets where the 3-substituted piperidine scaffold is underrepresented. The presence of the free secondary amine in the piperidine ring allows for facile diversification through amide bond formation, reductive amination, or N-alkylation reactions.

Investigation of Linker Length and Flexibility in Bifunctional Molecules

The methylene spacer between the piperidine ring and the methoxypropoxy group distinguishes this compound from analogs like 3-(3-Methoxypropoxy)piperidine hydrochloride (MW: 209.72 g/mol) . This subtle structural difference provides a valuable tool for probing the effects of linker length and flexibility on the pharmacology of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or bivalent ligands. By comparing the properties and activity of conjugates derived from this compound with those made from the shorter-chain analog, researchers can gain critical insights into optimal linker design.

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